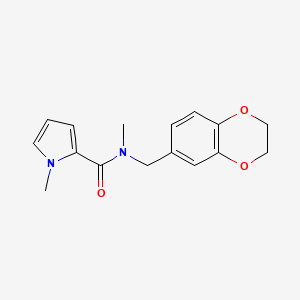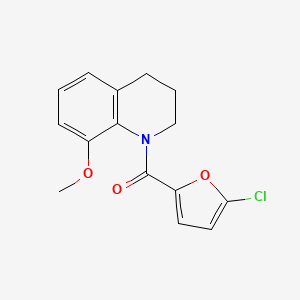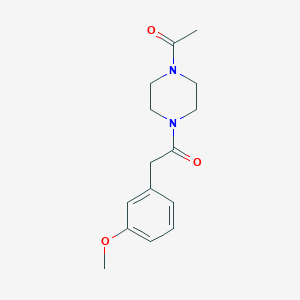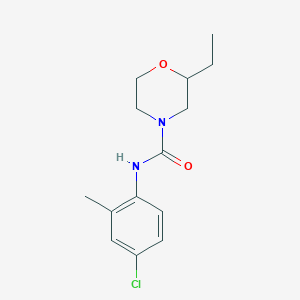
1-(4-Chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea, also known as PNU-74654, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies as a potential treatment for various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
1-(4-Chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea is a potent inhibitor of the enzyme soluble guanylate cyclase (sGC). sGC is a key enzyme in the nitric oxide (NO) signaling pathway, which plays an important role in various physiological processes, including vasodilation, neurotransmission, and immune regulation. This compound binds to the heme group of sGC, which prevents the activation of the enzyme by NO. This results in a decrease in the production of cyclic guanosine monophosphate (cGMP), which is a key mediator of the NO signaling pathway.
Biochemical and Physiological Effects:
The inhibition of sGC by this compound has several biochemical and physiological effects. Inhibition of sGC leads to a decrease in cGMP levels, which results in a decrease in vasodilation, neurotransmission, and immune regulation. This can lead to a decrease in blood pressure, a decrease in inflammation, and a decrease in cognitive function. However, the exact biochemical and physiological effects of this compound may vary depending on the specific disease being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of sGC, which makes it a useful tool for studying the NO signaling pathway. Another advantage is that it has shown promising results in preclinical studies as a potential treatment for various diseases. However, one limitation is that it may have off-target effects, which may complicate the interpretation of experimental results. Another limitation is that it may have limited bioavailability and pharmacokinetic properties, which may limit its potential as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of 1-(4-Chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea. One direction is to further elucidate the mechanism of action of this compound and its effects on the NO signaling pathway. Another direction is to study the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, future studies could focus on optimizing the pharmacokinetic properties of this compound to improve its bioavailability and efficacy as a therapeutic agent.
Métodos De Síntesis
The synthesis of 1-(4-Chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea involves the reaction of 4-chloro-2-methylphenyl isocyanate with 1-(4-pyridinyl) ethylamine. The reaction is carried out in the presence of a base, such as triethylamine or sodium hydroxide, and a solvent, such as dichloromethane or ethanol. The resulting product is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-(4-Chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies as a potential treatment for cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disorder research, this compound has been shown to improve cognitive function and reduce neuroinflammation.
Propiedades
IUPAC Name |
1-(4-chloro-2-methylphenyl)-3-(1-pyridin-4-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O/c1-10-9-13(16)3-4-14(10)19-15(20)18-11(2)12-5-7-17-8-6-12/h3-9,11H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLTXFUWNFVOCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)NC(C)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7512161.png)


![imidazo[1,2-a]pyridin-2-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7512179.png)

![2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide](/img/structure/B7512187.png)


![3-(4-Chloro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7512215.png)
![methyl N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]carbamate](/img/structure/B7512241.png)
![N-[(4-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7512249.png)
![1-acetyl-N-methyl-N-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7512257.png)